6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone is 340.10592162 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6,7-Dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique molecular structure suggests diverse mechanisms of action that warrant detailed exploration.
- Molecular Formula : C18H16N2O5
- Molecular Weight : 340.3 g/mol
- CAS Number : 430450-91-2
- Purity : Typically around 95%.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Apoptosis Induction : Studies have shown that related quinolone derivatives can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and cell cycle arrest .
- Cell Cycle Arrest : The compound may cause cell cycle disruption, particularly at the G2/M phase, leading to increased cell death in tumor cells .
- Tubulin Interaction : Similar compounds have been demonstrated to interfere with tubulin polymerization, a critical process in cell division .
Anticancer Properties
The anticancer activity of this compound has been evaluated through various studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 0.85 | Induction of apoptosis and ROS generation |
MCF7 (Breast) | 1.81 | Cell cycle arrest and apoptosis |
SKOV3 (Ovarian) | 3.32 | Disruption of microtubule dynamics |
HepG2 (Liver) | 0.90 | Induction of apoptosis via mitochondrial pathways |
PC-3 (Prostate) | 1.53 | Inhibition of tubulin polymerization |
These findings suggest that the compound exhibits potent anticancer effects across multiple cancer types by targeting critical cellular processes involved in proliferation and survival.
Case Studies
A notable study involved the synthesis and evaluation of quinolone derivatives where it was found that the most potent compounds induced significant morphological changes in treated cells and activated apoptotic pathways as confirmed by Annexin V assays . The study highlighted the potential for these compounds to serve as lead candidates for further drug development.
Properties
IUPAC Name |
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-9-3-12-11(6-18(21)19-14(12)4-10(9)2)13-5-16-17(25-8-24-16)7-15(13)20(22)23/h3-5,7,11H,6,8H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARSAGBYZCFEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC4=C(C=C3[N+](=O)[O-])OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142762 | |
Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430450-91-2 | |
Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430450-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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